4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a triazole ring, a hydrazinylidene group, and a cyclohexa-2,4-dien-1-one core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile derivative under mild conditions.
Hydrazinylidene Group Introduction: The hydrazinylidene group is introduced by reacting the triazole derivative with hydrazine hydrate.
Cyclohexa-2,4-dien-1-one Core Formation: The final step involves the condensation of the triazole-hydrazine intermediate with an acetylated cyclohexa-2,4-dien-1-one derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Pathway Modulation: It can modulate various biochemical pathways by interacting with key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-6-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one .
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid .
Uniqueness
4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives .
Properties
CAS No. |
878551-09-8 |
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Molecular Formula |
C10H9N5O2 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-[4-hydroxy-3-(1H-1,2,4-triazol-5-yldiazenyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9N5O2/c1-6(16)7-2-3-9(17)8(4-7)13-15-10-11-5-12-14-10/h2-5,17H,1H3,(H,11,12,14) |
InChI Key |
ZIDMBXGRZLBCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)N=NC2=NC=NN2 |
Origin of Product |
United States |
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